molecular formula C14H9BrN2 B1340210 3-(5-Bromopyridin-2-yl)quinoline CAS No. 569350-78-3

3-(5-Bromopyridin-2-yl)quinoline

Cat. No.: B1340210
CAS No.: 569350-78-3
M. Wt: 285.14 g/mol
InChI Key: KGTJBUVGZASOLT-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)quinoline: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline ring system substituted with a 5-bromo-pyridin-2-yl group

Biochemical Analysis

Biochemical Properties

3-(5-Bromo-pyridin-2-yl)-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 3-(5-Bromo-pyridin-2-yl)-quinoline and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of 3-(5-Bromo-pyridin-2-yl)-quinoline on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with 3-(5-Bromo-pyridin-2-yl)-quinoline can lead to altered expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 3-(5-Bromo-pyridin-2-yl)-quinoline exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 3-(5-Bromo-pyridin-2-yl)-quinoline has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Bromo-pyridin-2-yl)-quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to 3-(5-Bromo-pyridin-2-yl)-quinoline has been associated with changes in cell viability, proliferation, and differentiation . In in vivo studies, the long-term effects of this compound on tissue function and organismal health are also being investigated .

Dosage Effects in Animal Models

The effects of 3-(5-Bromo-pyridin-2-yl)-quinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects, where a specific dosage level leads to a significant change in biological activity, have also been reported in some studies .

Metabolic Pathways

3-(5-Bromo-pyridin-2-yl)-quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 oxidases . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall biological activity of the compound .

Transport and Distribution

The transport and distribution of 3-(5-Bromo-pyridin-2-yl)-quinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-(5-Bromo-pyridin-2-yl)-quinoline can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-(5-Bromo-pyridin-2-yl)-quinoline is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-(5-Bromo-pyridin-2-yl)-quinoline may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(5-Bromopyridin-2-yl)quinoline can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with an arylboronic acid . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods:

For industrial-scale production, the Suzuki cross-coupling reaction remains a preferred method due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the desired product. Additionally, the use of continuous flow reactors can enhance the production efficiency by allowing for better control of reaction parameters and reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions:

3-(5-Bromopyridin-2-yl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry:

3-(5-Bromopyridin-2-yl)quinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new synthetic methodologies.

Biology and Medicine:

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry:

The compound is used in the development of materials with specific electronic and optical properties. It is also explored for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to produce therapeutic effects.

Comparison with Similar Compounds

  • 3-(5-Bromo-pyridin-2-yl)-pyridine
  • 3-(5-Bromo-pyridin-2-yl)-isoquinoline
  • 3-(5-Bromo-pyridin-2-yl)-benzene

Comparison:

Compared to similar compounds, 3-(5-Bromopyridin-2-yl)quinoline exhibits unique properties due to the presence of both quinoline and pyridine rings. This dual-ring system enhances its electronic and steric properties, making it a versatile building block in organic synthesis. Additionally, the bromine substituent provides a reactive site for further functionalization, allowing for the creation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTJBUVGZASOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478025
Record name 3-(5-Bromo-pyridin-2-yl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569350-78-3
Record name 3-(5-Bromo-pyridin-2-yl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.1 g (4.7 mmol) of 2,5-dibromo-pyridin, 1.0 g (3.92 mmol) of 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline, 0.45 g of tetrakis(triphenylphosphine)palladium(0), 7.84 ml of 2M K2CO3 and 1.26 g of tetrabutylammoniumbromide were added to a 100 ml round-bottom flask in an argon atmosphere, and 30 ml of THF and 15 ml of toluene were added thereto. Then, the mixture was refluxed at 100° C. for 16 hours. When the mixture solution turned dark brown, water was added thereto and the mixture was subject to extraction using chloroform. Then, an organic layer extracted therefrom was dried using anhydrous magnesium sulfate and filtered. A solvent was removed and the resultant was separated using a silica gel column chromatography to obtain 1.2 g of white solid 3-(5-bromo-pyridin-2-yl)-quinoline which was identified by APCI using LCMS. As a result, a main peak was observed at [M+H]+=285.
Quantity
1.1 g
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reactant
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1 g
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reactant
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7.84 mL
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30 mL
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reactant
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1.26 g
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catalyst
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0.45 g
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catalyst
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15 mL
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solvent
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0 (± 1) mol
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